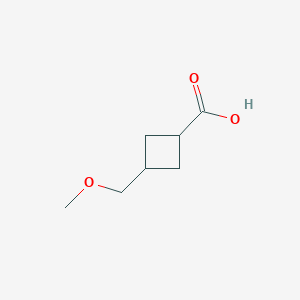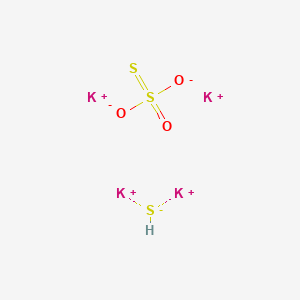
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one, also known as BMPP, is a low-volatility, high-boiling, non-volatile, and thermally stable compound. It has been studied extensively for its potential uses in various scientific applications, including synthesis of drugs, as an additive in cosmetics, and as a catalyst in chemical reactions. BMPP has also been studied for its potential biological and physiological effects on humans and animals.
Scientific Research Applications
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. This compound has been used as an additive in cosmetics, as a catalyst in chemical reactions, and as a drug synthesis agent. This compound has also been studied for its potential biological and physiological effects on humans and animals.
Mechanism of Action
Target of Action
It is known that chalcones, a class of compounds to which this compound belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Chalcones typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . They may act as inhibitors or activators of their target proteins, depending on the specific context .
Biochemical Pathways
Chalcones have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .
Result of Action
Chalcones have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one in laboratory experiments include its low volatility, high boiling point, and thermally stable properties. This compound is also non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility, which can make it difficult to dissolve in organic solvents.
Future Directions
The potential future directions for (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis, cosmetics, and chemical reactions. Additionally, further research should be done to determine the optimal concentrations and durations of this compound exposure to maximize its beneficial effects. Finally, research should be done to determine the safety and efficacy of this compound in humans and animals.
Synthesis Methods
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one can be synthesized by a number of methods, including the Grignard reaction, Wittig reaction, and the Ullmann reaction. The Grignard reaction involves the reaction of a Grignard reagent, such as magnesium or zinc, with an organic halide to form a substituted alkene. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to produce an alkene. The Ullmann reaction involves the reaction of an aryl halide with an organometallic compound, such as a Grignard reagent, to produce an aryl ether. All of these methods have been used to synthesize this compound.
properties
IUPAC Name |
(E)-1,3-bis(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-5-3-7-15(11-13)9-10-17(18)16-8-4-6-14(2)12-16/h3-12H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPAQMKLQXTEO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)



![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)




